1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This specific compound features a bromine atom attached to the pyridine ring, which can significantly influence its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridylmethanol to form 6-bromopyridin-3-ylmethanol, which is then converted to the corresponding amine through reductive amination using reagents such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
1-(6-Bromopyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is a chemical compound characterized by a brominated pyridine ring and a branched amine structure. This unique configuration contributes to its distinct chemical properties and potential biological activities. The molecular formula of the compound is C10H12BrN, with a molecular weight of approximately 229.12 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the bromination of pyridine derivatives and subsequent amine coupling reactions. The presence of the bromine atom at the 6-position of the pyridine ring enhances its reactivity, which can be leveraged in various biological applications.
The biological activity of this compound may involve several mechanisms:
- Halogen Bonding : The bromine atom can facilitate halogen bonding, influencing binding affinity and specificity towards various receptors or enzymes.
- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins, modulating enzyme or receptor activity.
- π-π Stacking Interactions : The aromatic nature of the brominated pyridine ring allows for π-π stacking interactions with aromatic amino acids, potentially affecting protein conformation and function.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Anticancer Activity
Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have demonstrated enhanced cytotoxic activity against Meth A sarcoma cells, suggesting that this compound may also possess anticancer properties .
Neuroprotective Effects
The compound's ability to interact with neuronal receptors suggests potential neuroprotective effects. Selective inhibition of nitric oxide synthase (nNOS) has been linked to neurodegenerative disease treatment, indicating that similar compounds could be explored for their neuroprotective capabilities .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Future Research Directions
Further investigations are necessary to elucidate the specific biological mechanisms and efficacy of this compound. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.
Properties
CAS No. |
1393551-95-5 |
---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
SSYOWLLOQHRMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.